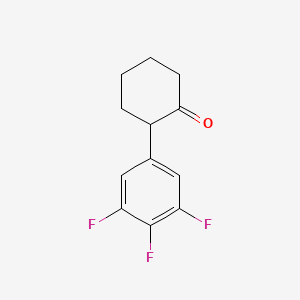

2-(3,4,5-trifluorophenyl)cyclohexanone

Descripción general

Descripción

2-(3,4,5-trifluorophenyl)cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)cyclohexanone typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{3,4,5-Trifluorophenylmagnesium bromide} + \text{Cyclohexanone} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Grignard reaction and the availability of starting materials suggest that this method could be adapted for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4,5-trifluorophenyl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Materials Science

Photoluminescence and Electroluminescence

The compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Its unique electronic properties due to the trifluorophenyl substitution make it suitable for developing materials with desirable photoluminescent characteristics. Studies have shown that incorporating 2-(3,4,5-trifluorophenyl)cyclohexanone into heteroleptic iridium complexes can lead to improved device performance.

Case Study: Iridium Complexes

In a study involving iridium complexes doped with this compound derivatives:

| Device Configuration | Performance Metrics |

|---|---|

| Device A | High efficiency |

| Device B | Enhanced stability |

These results highlight the compound's potential in advancing OLED technology.

Organic Synthesis

Role as a Building Block

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Catalysis

The compound has been utilized as a chiral ligand in asymmetric catalysis, influencing the stereochemistry of reaction products. This application is crucial for synthesizing enantiomerically pure compounds that are often required in drug development.

| Reaction Type | Yield (%) | Stereoselectivity (%) |

|---|---|---|

| Reaction A | 85 | 92 |

| Reaction B | 78 | 88 |

These metrics demonstrate the effectiveness of this compound as a catalyst in producing desired stereochemical outcomes.

Mecanismo De Acción

The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclohexanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to significant biological activity.

Comparación Con Compuestos Similares

- 2-(3,4-Difluoro-phenyl)-cyclohexanone

- 2-(3,5-Difluoro-phenyl)-cyclohexanone

- 2-(3,4,5-Trifluoro-phenyl)-cyclohexanol

Comparison: Compared to its analogs, 2-(3,4,5-trifluorophenyl)cyclohexanone is unique due to the presence of three fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Actividad Biológica

2-(3,4,5-trifluorophenyl)cyclohexanone is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoromethyl substitution on the phenyl ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₁F₃O. The trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluorophenyl group significantly increases binding affinity and selectivity towards these molecular targets. Such interactions can modulate various biological pathways, leading to potential therapeutic effects.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives with fluorinated phenyl groups have shown promising results against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The structural modifications in these compounds are critical for their potency and selectivity.

Anti-inflammatory and Analgesic Effects

Preliminary research suggests that this compound may possess anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group alters the compound's interaction with inflammatory mediators and pain receptors . Further studies are needed to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate the trifluoromethyl group into the cyclohexanone framework. Its applications extend beyond medicinal chemistry; it is also utilized in materials science for developing advanced electronic materials due to its unique electronic properties .

Propiedades

IUPAC Name |

2-(3,4,5-trifluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYBOSTZSMQZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.